5-{3-[(Diethylamino)carbonyl]anilino}-5-oxopentanoic acid
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Overview
Description
5-{3-[(Diethylamino)carbonyl]anilino}-5-oxopentanoic acid is a synthetic organic compound with the molecular formula C16H22N2O4 and a molecular weight of 306.36 g/mol . This compound is primarily used in research settings and is known for its unique chemical structure, which includes a diethylamino group, an anilino group, and a pentanoic acid moiety .
Scientific Research Applications
5-{3-[(Diethylamino)carbonyl]anilino}-5-oxopentanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is used in biochemical assays and as a probe to study enzyme activities.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules
Safety and Hazards
Preparation Methods
The synthesis of 5-{3-[(Diethylamino)carbonyl]anilino}-5-oxopentanoic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Formation of the anilino intermediate: This involves the reaction of aniline with diethyl carbonate under controlled conditions to form the diethylamino aniline intermediate.
Coupling with pentanoic acid: The intermediate is then reacted with pentanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to ensure high yield and purity .
Chemical Reactions Analysis
5-{3-[(Diethylamino)carbonyl]anilino}-5-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions . Major products formed from these reactions depend on the specific reagents and conditions used.
Mechanism of Action
The mechanism of action of 5-{3-[(Diethylamino)carbonyl]anilino}-5-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group can form hydrogen bonds or electrostatic interactions with active sites of enzymes, thereby inhibiting their activity. The anilino group can participate in π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound’s binding .
Comparison with Similar Compounds
Similar compounds to 5-{3-[(Diethylamino)carbonyl]anilino}-5-oxopentanoic acid include:
5-{3-[(Methylamino)carbonyl]anilino}-5-oxopentanoic acid: This compound has a methylamino group instead of a diethylamino group, which may affect its binding affinity and specificity.
5-{3-[(Ethylamino)carbonyl]anilino}-5-oxopentanoic acid: This compound has an ethylamino group, which may result in different chemical reactivity and biological activity.
5-{3-[(Propylamino)carbonyl]anilino}-5-oxopentanoic acid: This compound has a propylamino group, which can influence its solubility and interaction with molecular targets
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-[3-(diethylcarbamoyl)anilino]-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-3-18(4-2)16(22)12-7-5-8-13(11-12)17-14(19)9-6-10-15(20)21/h5,7-8,11H,3-4,6,9-10H2,1-2H3,(H,17,19)(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAKNSOTVIKMYNE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=CC=C1)NC(=O)CCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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